molecular formula C9H9NO4 B1338855 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 88302-06-1

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1338855
CAS No.: 88302-06-1
M. Wt: 195.17 g/mol
InChI Key: HOSMSJUGKUGGDS-UHFFFAOYSA-N
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Patent
US04559347

Procedure details

A 10 g portion of 5-acetyl-1,2-dihydro-6-methyl-2-oxonicotinic acid was heated neat in a bath of a boiling mixture of diphenyl and diphenyl ether for 40 minutes and the mixture allowed to cool to room temperature. The reaction mixture was dissolved in hot isopropyl alcohol, treated with decolorizing charcoal and filtered, and the filtrate allowed to stand at room temperature for several hours. The separated product was collected and dried at 90°-95° C. to yield 4.3 g of 5-acetyl-6-methyl-2-(1H)-pyridinone, m.p. 193°-195° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diphenyl and diphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[C:8](C(O)=O)[C:7](=[O:13])[NH:6][C:5]=1[CH3:14])(=[O:3])[CH3:2].C>C(O)(C)C>[C:1]([C:4]1[CH:12]=[CH:8][C:7](=[O:13])[NH:6][C:5]=1[CH3:14])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(NC(C(C(=O)O)=C1)=O)C
Name
diphenyl and diphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
to stand at room temperature for several hours
CUSTOM
Type
CUSTOM
Details
The separated product was collected
CUSTOM
Type
CUSTOM
Details
dried at 90°-95° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(NC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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